molecular formula C7H2ClFN2O2 B042566 2-Chloro-4-fluoro-5-nitrobenzonitrile CAS No. 183325-39-5

2-Chloro-4-fluoro-5-nitrobenzonitrile

Cat. No.: B042566
CAS No.: 183325-39-5
M. Wt: 200.55 g/mol
InChI Key: OUJPFWISNRZAJD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2ClFN2O2 and its molecular weight is 200.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Organic Compounds

2-Chloro-4-fluoro-5-nitrobenzonitrile serves as a precursor or intermediate in the synthesis of various organic compounds. Its reactivity, stemming from the nitro, chloro, and fluoro substituents, makes it a versatile building block for constructing complex molecules. For example, Qiu et al. (2009) explored practical syntheses of biphenyl derivatives, highlighting the utility of halogenated nitriles in cross-coupling reactions to produce compounds with potential pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Materials Science

In materials science, this compound can contribute to the development of advanced materials. For instance, Paria et al. (2022) discussed the use of luminescent micelles for sensing applications, which could be relevant for designing sensors that detect hazardous materials or environmental pollutants. The incorporation of nitroaromatic compounds into these materials enhances their sensing capabilities (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Environmental Science

In environmental science, the transformation and degradation products of halogenated nitriles, including this compound, are of interest due to their potential impact on ecosystems. Bedoux et al. (2012) reviewed the occurrence, toxicity, and degradation of triclosan, a related chlorinated compound, in the environment, underscoring the significance of understanding the environmental fate of such chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPFWISNRZAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183325-39-5
Record name 2-chloro-4-fluoro-5-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Fuming HNO3 (2.9 mL, 64 mmol) was added dropwise to a solution of 2-chloro-4-fluorobenzonitrile (5.0 g, 32 mmol) in conc. H2SO4 (5 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it was poured into ice. The precipitate was filtered off, washed with water and dried under vacuum.
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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